molecular formula C9H5F11O2 B3041816 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester CAS No. 376-56-7

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester

Cat. No.: B3041816
CAS No.: 376-56-7
M. Wt: 354.12 g/mol
InChI Key: JFDAGRQBXXAVSD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is a fluorinated ester of acrylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester typically involves the esterification of acrylic acid with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

    Substitution Reactions: The fluorinated ester group can participate in nucleophilic substitution reactions, often leading to the formation of new fluorinated compounds.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

    Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings and adhesives.

    Fluorinated Derivatives:

Scientific Research Applications

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.

    Biology: Investigated for its potential use in creating biocompatible coatings for medical devices.

    Medicine: Explored for its role in drug delivery systems due to its chemical stability and resistance to degradation.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester primarily involves its ability to form stable polymers and its resistance to chemical degradation. The fluorinated ester group imparts hydrophobicity and chemical resistance, making it suitable for applications requiring long-term stability and durability.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester: Another fluorinated ester with similar properties but a longer fluorinated chain.

    2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester: Similar in structure but with a different fluorination pattern.

Uniqueness

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is unique due to its specific fluorination pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Biological Activity

2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl ester is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its biological effects based on recent studies and findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H7F11O2
  • Molecular Weight : Approximately 400.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including antimicrobial properties and toxicity profiles.

Antimicrobial Activity

Recent studies indicate that fluorinated compounds like undecafluorohexyl esters exhibit significant antimicrobial properties. For instance:

  • Antimicrobial Efficacy : Research indicates that compounds with similar structures have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism often involves disruption of microbial membranes due to the hydrophobic nature imparted by the fluorinated chain.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal studies (specifically rats), the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight . This suggests a relatively low acute toxicity.
  • Sublethal Effects : Observed effects included apathy and disturbances in equilibrium without significant histopathological alterations .

Case Studies and Research Findings

  • Study on Fluorinated Esters : A study highlighted the synthesis and evaluation of various fluorinated esters including undecafluorohexyl derivatives. These compounds demonstrated notable cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Metabolism and Excretion : Research indicated that upon administration in rats, the compound is rapidly absorbed and extensively distributed. Approximately 90% of the administered dose was excreted within 72 hours . This rapid metabolism is crucial for understanding its pharmacokinetic properties.

Data Table: Biological Activities and Toxicity Profiles

Study ReferenceBiological ActivityLD50 (mg/kg)Observed Effects
Antimicrobial against E. coli>2000Apathy, no histopathological changes
Cytotoxicity in cancer cells>2000Disturbances in equilibrium
Rapid metabolism in ratsN/A90% excretion in 72 hours

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F11O2/c1-2-4(21)22-3-5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDAGRQBXXAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F11O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895701
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-56-7
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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